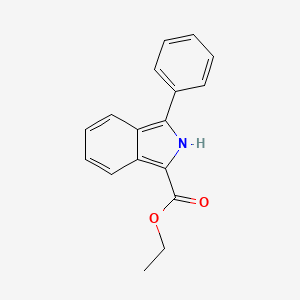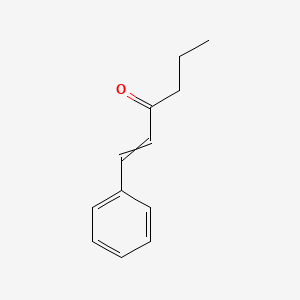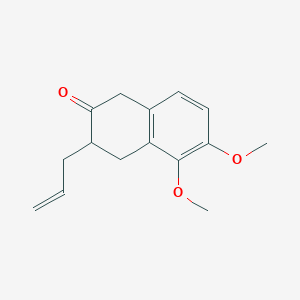
3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one is a synthetic organic compound characterized by its unique naphthalene-based structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5,6-dimethoxy-1-tetralone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated analogs.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Allyl-5,6-dimethoxy-1-tetralone: A structurally similar compound with slight variations in the substitution pattern.
3-Allyl-5,6-dimethoxy-2-tetralone: Another analog with differences in the position of the allyl group.
Uniqueness
3-Allyl-5,6-dimethoxy-3,4-dihydro-1h-naphthalen-2-one is unique due to its specific substitution pattern and the presence of both allyl and methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
5,6-dimethoxy-3-prop-2-enyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-5-11-8-12-10(9-13(11)16)6-7-14(17-2)15(12)18-3/h4,6-7,11H,1,5,8-9H2,2-3H3 |
InChI-Schlüssel |
JOBVNGDCYMDMNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CC(=O)C(C2)CC=C)C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


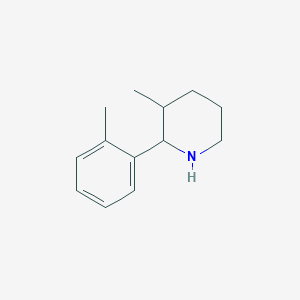
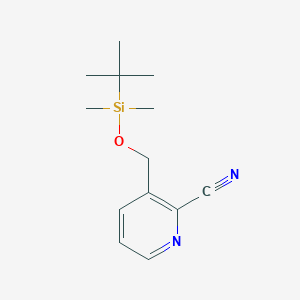
![1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B8525111.png)
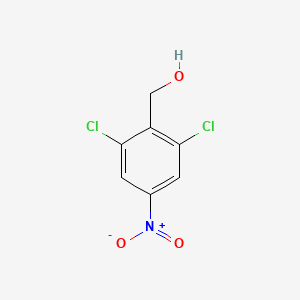
![4-[(Methanesulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B8525128.png)
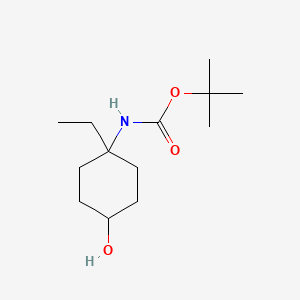
![[1,1'-Biphenyl]-4-sulfonamide, 4'-hydroxy-N-(5-hydroxypentyl)-](/img/structure/B8525141.png)
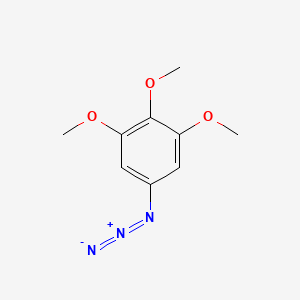
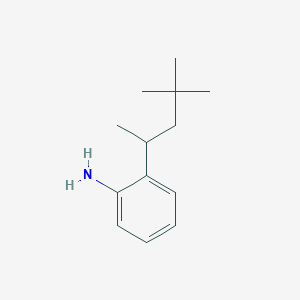
![Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-4-chlorophenyl]-3-(trifluoromethyl)-](/img/structure/B8525161.png)
![5-{[(Benzyloxy)carbonyl]amino}-2-bromopentanoic acid](/img/structure/B8525163.png)
![tert-butyl 2-[6-(dimethylcarbamoyl)-2-morpholin-4-yl-4-oxochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B8525175.png)
